1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.
Amination: The starting material undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced using a suitable reducing agent.
Esterification: The reduced product is esterified to form the desired ester.
Trityl Protection: The ester undergoes trityl protection to safeguard the functional groups.
Condensation: Finally, the protected ester is condensed with 4-methyl-1H-pyrazole-1-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reduction reactions can be carried out using reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, NaOCl, and other oxidizing agents under mild to moderate conditions.
Reduction: Pd/C, NaBH₄, and other reducing agents under controlled conditions.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent.
Agrochemistry: Pyrazole derivatives, including this compound, are explored for their potential use as agrochemicals due to their biological activities.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, disrupting their normal functions.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of key processes essential for the survival of pathogens like Leishmania and Plasmodium.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
1-methyl-5-hydroxy-1H-pyrazole: A structurally similar compound with different functional groups
Uniqueness
1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-4-11-14(5-6)9(15)7-3-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDDLDLPAPPRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NN2C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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